

Technical Support Center: Quantification of Diisononyl Phthalate (DINP)

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Compound of Interest		
Compound Name:	Diisononyl phthalate	
Cat. No.:	B122871	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of **diisononyl phthalate** (DINP).

Frequently Asked Questions (FAQs)

Q1: What is diisononyl phthalate (DINP) and why is its quantification challenging?

Diisononyl phthalate (DINP) is a complex mixture of branched-chain C9 isomers of phthalic acid esters. It is a high molecular weight phthalate commonly used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability. The primary challenges in its quantification stem from its isomeric complexity, which leads to difficulties in chromatographic separation and potential co-elution with other compounds.[1][2][3] Furthermore, its ubiquitous presence in laboratory materials creates a high risk of sample contamination.[4]

Q2: What are the primary analytical techniques for DINP quantification?

The most common and robust analytical techniques for the quantification of DINP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] These methods offer the necessary selectivity and sensitivity to detect and quantify DINP in various complex matrices.

Q3: Why is the use of certified reference materials (CRMs) important for DINP analysis?



Certified reference materials (CRMs) are essential for ensuring the accuracy and traceability of DINP quantification.[7][8][9] Given the isomeric complexity of DINP, a well-characterized CRM helps in the correct identification and calibration of the analytical method. Using a CRM from a reputable source like NIST provides confidence in the obtained results, as these materials have certified values for the mass fraction of specific phthalates.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of DINP.

GC-MS Troubleshooting

Issue: Poor Chromatographic Resolution or Peak Tailing

- Symptoms: Broad, asymmetric peaks, or co-elution of DINP isomers with other matrix components.
- Possible Causes & Solutions:



Cause	Solution
Improper Column Selection	For complex isomer mixtures like DINP, a standard non-polar column may not provide sufficient resolution. Consider using a mid-polarity column like a Phenyl-Hexyl phase which can offer alternative selectivity through π - π interactions.[1]
Column Contamination	Active sites in the GC inlet or on the column can lead to peak tailing.[10][11] Perform regular inlet maintenance, including replacing the liner and septum. If contamination is suspected, bake out the column or trim the first few centimeters.[12] [13]
Incorrect Injection Parameters	A slow or choppy injection can lead to broad peaks. Ensure a smooth and rapid injection. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper analyte focusing. [11]
Flow Path Disruption	Leaks or dead volume in the system can cause indiscriminate peak tailing for all compounds. [13] Check for leaks using an electronic leak detector and ensure all connections are secure. Verify proper column installation in the inlet and detector.[14]

Issue: Low Sensitivity or Inconsistent Results

- Symptoms: Low signal-to-noise ratio for DINP peaks, poor reproducibility of replicate injections.
- Possible Causes & Solutions:



Cause	Solution	
Sample Contamination	Phthalates are ubiquitous in lab environments. Use glassware for all sample preparation and avoid plastic materials.[4] Run procedural blanks to monitor for contamination.	
Low Abundance of Quantitation Ions	The unique quantitation ions for DINP isomers can have very low relative intensity, making trace detection challenging.[15] Ensure the MS is tuned and calibrated. Consider using an ion trap mass spectrometer which can provide higher sensitivity.[16]	
Inadequate Sample Preparation	Inefficient extraction can lead to low recovery and poor sensitivity. Optimize the extraction method (e.g., Solid Phase Extraction - SPE) for your specific matrix.	

LC-MS/MS Troubleshooting

Issue: Ion Suppression or Enhancement (Matrix Effects)

- Symptoms: Inaccurate and unreliable quantification, poor reproducibility between different sample matrices.[17]
- · Possible Causes & Solutions:



Cause	Solution
Co-eluting Matrix Components	Endogenous or exogenous compounds in the sample matrix can interfere with the ionization of DINP in the MS source.[18][19]
Optimize Chromatographic Separation: Modify the LC gradient to separate DINP from interfering matrix components. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl).[1]	
Improve Sample Cleanup: Enhance sample preparation to remove interfering compounds. Techniques like Solid Phase Extraction (SPE) are generally more effective than simple protein precipitation.[20]	
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects.[20]	
Inappropriate Ionization Source Conditions	The settings of the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can influence the extent of matrix effects. Optimize source parameters such as temperature, gas flows, and voltage.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of DINP. Note that these values can vary significantly depending on the specific matrix, instrumentation, and method used.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)



Parameter	Matrix	Value	Reference
Limit of Detection (LOD)	Polymer Material	3.46 - 10.10 μg/mL	[21]
Limit of Quantification (LOQ)	Medical Infusion Sets	54.1 - 76.3 ng/g	[22]
Recovery	Polymer Material	76 - 100%	[21]
Relative Standard Deviation (RSD)	Polymer Material	0.6 - 19%	[21]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Parameter	Matrix	Value	Reference
Instrument Detection Limit (IDL)	Food	5 ng/mL	[6]
Limit of Quantification (LOQ)	Food Simulants	0.025 - 7.5 ng/mL	[23]
Recovery	Water	97.99 - 100.56%	[24]
Linearity (R²)	Standard Solutions	> 0.99	[25]

Experimental Protocols Protocol 1: GC-MS Quantification of DINP in Plastic Toys

This protocol is based on the principles outlined in the CPSC test method for phthalates.

- Sample Preparation:
 - Accurately weigh approximately 50 mg of the plastic sample into a glass vial.
 - Add 10 mL of tetrahydrofuran (THF) and sonicate until the sample is fully dissolved.
 - Add 20 mL of hexane to precipitate the PVC polymer.



- Centrifuge the sample and filter the supernatant through a 0.45 μm PTFE syringe filter into a clean glass vial.
- Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1 mL of cyclohexane.
- GC-MS Analysis:
 - GC System: Agilent 7890A GC or equivalent.
 - Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent.
 - Inlet: Splitless mode, 280 °C.
 - Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 320°C at 15°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - MS System: Agilent 5977B MSD or equivalent.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Quantitation Ion for DINP: m/z 293.[5][16]
 - Qualifier lons: m/z 149, 167.

Calibration:

- Prepare a series of calibration standards of a DINP certified reference material in cyclohexane covering the expected concentration range of the samples.
- Analyze the standards using the same GC-MS method.
- Construct a calibration curve by plotting the peak area of the quantitation ion against the concentration.



Protocol 2: LC-MS/MS Quantification of DINP in Food Simulants

This protocol is adapted from methodologies for analyzing phthalates in food contact materials. [23]

- Sample Preparation:
 - Spike known concentrations of DINP standard into the food simulant (e.g., 3% acetic acid, 10% ethanol).
 - For aqueous simulants, dilute 1:1 with ethanol to improve solubility.
 - Filter the sample through a 0.22 μm PTFE syringe filter prior to injection.
- LC-MS/MS Analysis:
 - LC System: Agilent 1290 Infinity II or equivalent.
 - Column: Phenomenex Kinetex Biphenyl (2.6 μm, 100 Å, 100 x 3 mm) or equivalent. [23]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Methanol.
 - Gradient: Start with 50% B, ramp to 98% B over 15 minutes, hold for 3 minutes, and return to initial conditions.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
 - MS System: SCIEX QTRAP 6500+ or equivalent.
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).



 MRM Transition for DINP: Precursor Ion (e.g., [M+NH4]+) -> Product Ion. Specific transitions should be optimized for the instrument used.

Calibration:

- Prepare matrix-matched calibration standards by spiking known amounts of DINP CRM into the blank food simulant.
- Analyze the standards using the same LC-MS/MS method.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration.

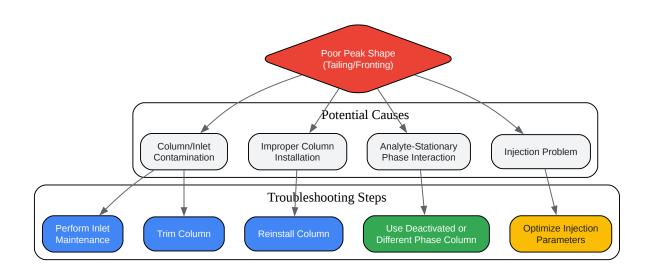
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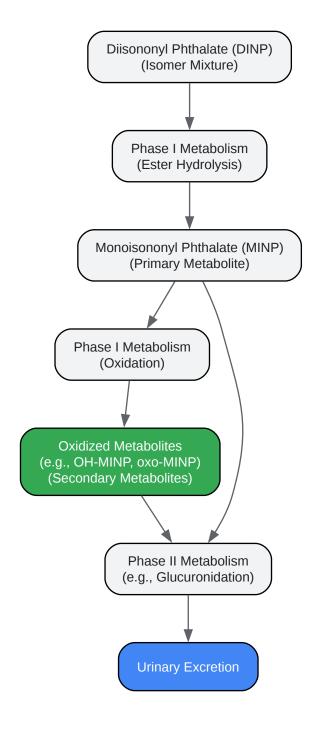
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Caption: General experimental workflow for DINP quantification.









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